diazo-2
Description
Properties
CAS No. |
124029-65-8 |
|---|---|
Molecular Formula |
C31H52O11 |
Synonyms |
diazo-2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diazo 2 and Its Derivatives
Chemo- and Stereoselective Synthesis of Diazo-2 and its Congeners
The synthesis of diazo compounds often requires careful control to achieve desired chemo- and stereoselectivity, particularly when dealing with complex molecular architectures or creating chiral centers. While specific details on the stereoselective synthesis of this compound are not extensively detailed in the provided results, research on related diazo compounds highlights key strategies applicable to congeners.
Metal-catalyzed carbene insertion reactions, generated from diazo compounds, are powerful methods for constructing C-C and C-X bonds with high chemo- and stereoselectivity. nih.govrsc.orgrsc.orgusf.edu For instance, dirhodium(II) catalysts have been widely employed in cyclopropanation and C-H insertion reactions, often yielding products with high diastereoselectivity and enantioselectivity depending on the catalyst design. nih.govuniovi.esacs.org Studies have shown that the choice of chiral dirhodium(II) catalysts and reaction conditions significantly influences the stereochemical outcome of these transformations. uniovi.es
Chemoselectivity is also a critical aspect, particularly in molecules containing multiple reactive functional groups. For example, in the context of tandem reactions involving diazo compounds, such as ylide formation followed by rearrangement, excellent chemoselectivity can be achieved, favoring specific reaction pathways over others like N-H insertion. nih.gov
Another approach involves the stereoselective reduction of α-diazo-β-keto esters to chiral α-diazo-β-hydroxy esters. While chemical reduction methods like using sodium borohydride (B1222165) can be employed, enzymatic approaches using alcohol dehydrogenases (ADHs) have demonstrated high stereoselectivity, providing access to optically active diazo compounds. mdpi.com
Development of Novel Catalytic and Flow Chemistry Approaches in this compound Synthesis
The inherent instability and potential hazards associated with handling some diazo compounds have driven the development of safer and more efficient synthetic methods, including catalytic and flow chemistry approaches. sioc-journal.cnbeilstein-journals.orgresearchgate.netnih.gov
Catalytic methods offer advantages such as milder reaction conditions, improved yields, and enhanced selectivity. Various metal catalysts, including those based on rhodium, copper, iridium, and iron, have been explored for the synthesis and transformation of diazo compounds. rsc.orgrsc.orgusf.edunih.gov For example, heterogeneous Fe-N-C catalysts have been reported for the aerobic dehydrogenation of hydrazones to diazo compounds, offering a mild and efficient route. nih.govacs.org
Flow chemistry provides a powerful platform for the continuous generation and reaction of diazo compounds, mitigating the risks associated with their storage and handling in batch processes. sioc-journal.cnbeilstein-journals.orgresearchgate.netnih.govrsc.org This technology allows for the in situ generation of reactive diazo species and their immediate consumption in downstream reactions, enhancing safety and enabling scalable synthesis. acs.orgbeilstein-journals.orgacs.org
Diazo Transfer and Diazotization Strategies
Diazo transfer reactions are common methods for synthesizing diazo compounds, particularly α-diazocarbonyl compounds. wikipedia.orgscielo.brscielo.brresearchgate.netorganic-chemistry.org This strategy typically involves the reaction of an activated methylene (B1212753) compound with a diazo transfer reagent, such as a sulfonyl azide (B81097), in the presence of a base. wikipedia.orgscielo.br Tosyl azide was historically used, but modern methods often employ less explosive or more easily separable reagents like imidazole-1-sulfonyl azide or p-acetanilidesulfonyl azide. wikipedia.org The mechanism often involves enolate formation, attack on the azide, proton transfer, and expulsion of a sulfonamide anion. wikipedia.org
Diazotization, traditionally applied to primary amines, can also be utilized for the synthesis of diazo compounds, particularly primary aliphatic amines with an α-acceptor group. wikipedia.orgscielo.brscielo.br
Novel diazo transfer reagents have been developed to improve efficiency and safety. For instance, 2-azido-1,3-dimethylimidazolinium chloride (ADMC) and its hexafluorophosphate (B91526) salt (ADMP) have been reported as safe and efficient diazo-transfer reagents for the synthesis of 2-diazo-1,3-dicarbonyl compounds and for the diazotization of primary amines. organic-chemistry.orgjst.go.jp
Hydrazone Decomposition and Oxidation Routes
The decomposition or oxidation of hydrazones is another established method for preparing diazo compounds. wikipedia.orgscielo.brbaranlab.org Oxidation (dehydrogenation) of hydrazones can be achieved using various oxidizing agents, including metal oxides like silver oxide or mercury oxide. wikipedia.orgscielo.br Improved procedures have also utilized oxidants such as oxalyl chloride. baranlab.orgwikipedia.org
More recent developments include the use of heterogeneous catalysts like Fe-N-C for the aerobic oxidation of hydrazones under mild conditions. nih.govacs.org Electrochemical methods have also emerged as a valuable, metal-free approach for the oxidation of hydrazones to stabilized diazo compounds, offering a practical and efficient alternative to traditional methods that use stoichiometric amounts of often toxic metal oxidants. gre.ac.uk
The Bamford-Stevens reaction, which involves the base-catalyzed cleavage of tosylhydrazones, is a widely used method for obtaining diazo compounds from carbonyl compounds. scielo.br
Green Chemistry Principles and Sustainable Production of this compound Analogs
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. cinz.nzvapourtec.comtmv.ac.in The synthesis of diazo compounds, often involving energetic or toxic reagents, benefits significantly from the application of these principles. beilstein-journals.orgresearchgate.net
Flow chemistry is a key enabling technology for greener diazo chemistry. beilstein-journals.orgvapourtec.com By allowing for the in situ generation and immediate use of diazo compounds, flow systems minimize the risks associated with handling these reactive intermediates in bulk, thereby enhancing safety and reducing potential environmental impact. beilstein-journals.orgresearchgate.netnih.gov Continuous flow processes can also improve efficiency, reduce waste, and facilitate the use of alternative solvents or solvent-free conditions. cinz.nztandfonline.com
The development of catalytic methods that utilize less toxic or more abundant metals, as well as the exploration of electrochemistry and photochemistry, align with green chemistry principles by reducing the need for stoichiometric hazardous reagents and potentially lowering energy consumption. gre.ac.ukvapourtec.com For example, the electrochemical oxidation of hydrazones avoids the use of heavy metal oxidants. gre.ac.uk
Functionalization and Derivatization Strategies for this compound Scaffolds
Diazo compounds, including the this compound scaffold, are valuable building blocks for the synthesis of more complex molecules through various functionalization and derivatization strategies. Their utility often stems from their ability to generate highly reactive carbene intermediates under thermal, photochemical, or catalytic conditions. wikipedia.orgscielo.br
Metal-catalyzed carbene transfer reactions are particularly important for the functionalization of diazo compounds. These reactions can lead to the formation of new C-C, C-H, C-N, C-O, and C-S bonds through processes such as cyclopropanation, C-H insertion, and ylide formation followed by rearrangement. scielo.brnih.govrsc.orgusf.edu The functional groups present on the diazo compound or the substrate can be diverse, allowing for the synthesis of highly functionalized products. uniovi.esnsf.govrsc.orggoogle.com
For example, diazo compounds have been used to functionalize materials like polyhedral oligomeric silsesquioxanes (POSS) through carbene insertion into Si-H bonds, introducing functional handles for further derivatization. nsf.gov Functionalized vinyldiazo compounds have also been explored as precursors for generating donor/acceptor metallacarbenes, enabling asymmetric transformations and providing access to densely functionalized compounds. uniovi.es
Derivatization can also involve transformations of the functional groups already present on the diazo scaffold or the products derived from diazo-mediated reactions. For instance, ester hydrolysis or cross-coupling reactions can be performed on products obtained from carbene insertion reactions to further modify the molecular structure. nsf.gov The presence of specific functional groups, such as oximes in vinyldiazo compounds, can offer opportunities for subsequent derivatization of the final products. uniovi.es
Chemical Reactivity and Mechanistic Studies of Diazo 2 Transformations
Photochemical and Thermal Reactivity Profiles of Diazo-2 Derivatives
Diazo compounds are well-known for their sensitivity to heat and light, which can induce the extrusion of molecular nitrogen (N₂) to generate a highly reactive carbene intermediate. longdom.orglibretexts.org This decomposition can proceed without the need for a catalyst and is a foundational aspect of diazo chemistry.
Photochemical Reactivity: The photochemical decomposition of diazo compounds is a common method for carbene generation. longdom.orglibretexts.org The required wavelength of light depends on the structure of the diazo derivative. While simple acceptor-substituted diazo compounds absorb in the UV range, incorporating aryl substituents can shift the maximum absorption towards the visible spectrum, allowing for activation with lower-energy light, such as red light. rsc.org This is particularly desirable in biological applications to minimize phototoxicity. rsc.org The photolysis of a diazoketone, for instance, results in an α-ketocarbene, which can undergo subsequent reactions like the Wolff rearrangement. csbsju.educhem-station.comlibretexts.org The process is convenient and can be performed at low temperatures, provided the products themselves are not photolabile. jk-sci.com
Thermal Reactivity: Heating diazo compounds also leads to the elimination of dinitrogen and the formation of carbenes. csbsju.edu However, thermal activation is often less selective than photochemical or metal-catalyzed methods. jk-sci.com The required temperatures can be high, which may lead to degradation of sensitive substrates and the formation of side products. jk-sci.com For example, the thermal decomposition of a pyrazoline, formed from an initial 1,3-dipolar cycloaddition of a diazo compound with an alkene, yields a cyclopropane. wikipedia.org This thermal route can be hazardous, as unreacted diazo compounds may explode at elevated temperatures. wikipedia.org
Table 1: Comparison of Thermal and Photochemical Activation of Diazo Compounds
| Activation Method | Description | Advantages | Disadvantages | Typical Reactions |
|---|---|---|---|---|
| Photochemical | Uses light (UV or visible) to induce N₂ extrusion. libretexts.org | - High selectivity
| - Products may be photolabile jk-sci.com | - Carbene generation longdom.org |
| Thermal | Uses heat to induce N₂ extrusion. csbsju.edu | - Simple setup
| - Often requires high temperatures
| - Pyrazoline decomposition wikipedia.org |
Transition-Metal-Catalyzed Transformations and Metallocarbene Generation
To control the high reactivity of carbenes, transition-metal catalysts are widely employed. mdpi.com Diazo compounds react with transition-metal complexes (commonly featuring Rh, Ru, Cu, Fe, Pd, Co) to form metal-carbene intermediates, also known as metallocarbenes. mdpi.comnih.gov This process involves the attack of the diazo compound on the metal center, followed by the expulsion of nitrogen gas. wikipedia.orgoup.com These metallocarbenes are more stable and selective than free carbenes, enabling a vast range of controlled transformations. libretexts.orgnih.gov
Metals from groups 8 to 11 are known to effectively catalyze carbene transfer from diazo compounds. nih.govacs.org The choice of metal and its associated ligands is crucial as it modulates the reactivity and selectivity (chemo-, regio-, and enantio-selectivity) of the subsequent reaction. mdpi.comresearchgate.net For example, dirhodium(II) carboxylate complexes are highly effective catalysts for many carbene transfer reactions, including C-H insertion. oup.com More recently, catalysts based on abundant and less expensive metals like iron have been developed as environmentally benign alternatives. mdpi.comoup.com
The general mechanism involves the formation of the metallocarbene, which is electrophilic in nature and reacts with a nucleophilic substrate, transferring the carbene group and regenerating the metal catalyst to continue the cycle. nih.gov
Cyclopropanation and Cyclopropenation Reactions
One of the most significant applications of metallocarbene chemistry is the cyclopropanation of alkenes. wikipedia.orgmdpi.com This reaction involves the addition of the carbene fragment to a carbon-carbon double bond, forming a cyclopropane ring in a single step. wikipedia.org The reaction is highly valuable as cyclopropanes are important structural motifs in many bioactive molecules and synthetic intermediates. thieme-connect.com
Transition-metal catalysis provides excellent control over this process. Catalysts based on rhodium, copper, and ruthenium are commonly used. wikipedia.orgrsc.org The reaction mechanism is generally considered to be a concerted addition of the metallocarbene to the alkene, which ensures that the stereochemistry of the alkene is retained in the cyclopropane product. wikipedia.org The development of chiral catalysts has enabled highly enantioselective cyclopropanation reactions. wikipedia.orgacs.org
Similarly, the reaction of metallocarbenes with alkynes leads to the formation of cyclopropenes, which are also useful building blocks in synthesis. mdpi.com
Table 2: Examples of Metal-Catalyzed Cyclopropanation Reactions
| Catalyst Type | Diazo Reagent | Substrate | Key Features | Reference |
|---|---|---|---|---|
| Rhodium(II) Carboxylates | Diazoacetates | Alkenes (electron-rich, neutral, poor) | Broad scope, high efficiency. | wikipedia.org |
| Copper Complexes | Ethyl diazoacetate | Olefins | Historically significant, basis for many modern catalysts. | wikipedia.org |
| Ruthenium Porphyrins | Diazoacetates | Styrene | High efficiency and selectivity. | rsc.org |
| Iron Porphyrins | General Diazo Compounds | Olefins | Inexpensive and environmentally friendly alternative. | oup.com |
| Mercury(II) Complexes | Diazooxindoles | Alkenes | Highly diastereo- and enantioselective synthesis of spirocyclopropyloxindoles. | acs.org |
X–H Insertion Reactions (C–H, N–H, O–H, S–H, Si–H)
Metallocarbenes generated from diazo compounds can insert into a variety of single bonds to hydrogen (X-H), a reaction that forms new carbon-carbon or carbon-heteroatom bonds with high atom economy. longdom.orgmdpi.com This transformation is a powerful tool for C-H functionalization, which allows for the direct modification of otherwise inert bonds. oup.com
C–H Insertion: This reaction is one of the most efficient methods for activating C-H bonds. oup.com Rhodium(II) catalysts are particularly effective for insertions into sp³ C-H bonds. oup.com The reaction can occur both inter- and intramolecularly, with the latter being a common strategy for synthesizing cyclic compounds.
N–H, O–H, and S–H Insertion: Carbenes readily insert into the N-H bonds of amines and amides, the O-H bonds of alcohols and water, and the S-H bonds of thiols. longdom.orgmdpi.com These reactions are typically very fast and efficient, providing direct routes to functionalized amines, ethers, and thioethers. The reaction with amines can lead to the formation of ammonium ylides as intermediates. researchgate.net
Si-H Insertion: The insertion into silicon-hydrogen bonds is also a well-established process, yielding valuable organosilicon compounds. mdpi.com
Ylide Formation and Rearrangements (e.g., Wolff Rearrangement)
Metallocarbenes, being electrophilic, can react with Lewis bases containing lone pairs, such as sulfides, ethers, and amines, to form ylides. oup.com These ylide intermediates can be stable or can undergo subsequent transformations, most notably rearrangements.
The Wolff Rearrangement is a cornerstone reaction of α-diazoketones. csbsju.educhem-station.com Upon thermal, photochemical, or metal-catalyzed (e.g., silver oxide) decomposition, the resulting α-ketocarbene undergoes a 1,2-rearrangement to form a ketene (B1206846). csbsju.edujk-sci.compku.edu.cn This rearrangement can occur concertedly with the loss of dinitrogen to avoid the formation of a free carbene. csbsju.edu The highly reactive ketene is then typically trapped in situ by a nucleophile. If the nucleophile is water, a carboxylic acid is formed; if it is an alcohol or an amine, an ester or an amide is formed, respectively. csbsju.educhem-station.com This reaction is famously used in the Arndt-Eistert synthesis for the one-carbon homologation of carboxylic acids. csbsju.educhem-station.com The reaction generally proceeds with retention of configuration at the migrating center. jk-sci.com
Table 3: Key Features of the Wolff Rearrangement
| Aspect | Description |
|---|---|
| Reactant | α-Diazoketone |
| Activation | Photochemical (light), Thermal (heat), or Metal-catalyzed (e.g., Ag₂O). jk-sci.com |
| Intermediate | α-Ketocarbene, which rearranges to a ketene. chem-station.com |
| Product | Depends on the nucleophile used to trap the ketene (e.g., carboxylic acid with H₂O, ester with ROH). chem-station.com |
| Key Application | Arndt-Eistert synthesis for one-carbon homologation of carboxylic acids. chem-station.com |
1,3-Dipolar Cycloaddition Reactions and Bioorthogonal Ligation
In addition to forming carbenes, diazo compounds can act as 1,3-dipoles in cycloaddition reactions with dipolarophiles, such as alkenes and alkynes. nih.govwikipedia.org This reactivity is fundamental to the Huisgen 1,3-dipolar cycloaddition and allows for the synthesis of five-membered heterocyclic rings like pyrazolines (from alkenes) and pyrazoles (from alkynes). wikipedia.org
This reactivity has been harnessed in the field of bioorthogonal chemistry , which involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The diazo group has emerged as a valuable chemical reporter, analogous to the widely used azide (B81097) group. rsc.orgnih.gov Stabilized diazo compounds can participate in strain-promoted cycloadditions with strained alkynes, such as cyclooctynes, at rates comparable to or even exceeding those of azides. nih.govrsc.orgnih.gov This reaction is chemoselective and can proceed in aqueous environments in the presence of biological nucleophiles. nih.govnih.gov
The reactivity of diazo compounds in these cycloadditions is highly tunable based on their electronic properties. nih.govrsc.org This allows for the development of mutually orthogonal reaction pairs, where a specific diazo compound reacts selectively with one type of dipolarophile in the presence of an azide, enabling multi-component labeling in complex biological systems. nih.govacs.org For instance, by using unstrained, electron-deficient alkenes as dipolarophiles, diazo compounds can react selectively while azides remain untouched. nih.govacs.org This tunable reactivity provides a powerful tool for labeling and imaging biomolecules in their native environment. rsc.orgnih.govnih.gov
Electrochemically-Mediated Reactions and Radical Species Generation
Electrosynthesis offers a sustainable and powerful alternative to traditional methods for activating diazo compounds. gre.ac.ukresearchgate.net Electrochemical methods can generate reactive intermediates under mild, metal-free, and oxidant-free conditions. researchgate.netchemrxiv.org Instead of forming carbenes or metallocarbenes, electrolysis can induce single-electron transfer processes, leading to the formation of radical species. chemrxiv.org
The reduction of a diazo compound can generate a radical anion, which, upon loss of N₂, forms an alkyl radical. acs.orgresearchgate.net This radical can then participate in various transformations distinct from typical carbene chemistry. For example, photocatalytic or electrochemical reduction of diazo compounds can generate electrophilic carbon radicals. acs.org These radicals can add to alkenes, reversing the polarity to create a nucleophilic radical, which can then be trapped by other species in multicomponent reactions. acs.org
Electrochemical oxidation has also been explored. The oxidation of a nucleophile (like a thiol) can generate a radical that is then trapped by the diazo compound, initiating a cascade of reactions. researchgate.netchemrxiv.org These electro-cascade sequences allow for the synthesis of complex molecules through sequential bond formations in a single operation. chemrxiv.org The ability to generate and control radical species from diazo compounds via electrochemistry opens up new avenues for synthesis that are complementary to established thermal, photochemical, and metal-catalyzed pathways. chemrxiv.orgresearchgate.net
Detailed Mechanistic Elucidation of Reaction Pathways Involving this compound Intermediates
The photochemical transformation of this compound, a key process in its function as a photoactivatable calcium ion (Ca²⁺) scavenger, proceeds through a series of reactive intermediates upon ultraviolet (UV) irradiation. The elucidation of these reaction pathways is critical for understanding its efficacy and for the rational design of related photoresponsive molecules. Mechanistic studies, combining spectroscopic techniques and computational analysis, have provided insights into the intricate steps following the absorption of light by the diazoacetyl group.
Upon photolysis, typically around 360 nm, the diazoacetyl moiety of this compound undergoes the loss of molecular nitrogen (N₂), a characteristic reaction of diazo compounds, to generate a highly reactive carbene intermediate. This initial step is the cornerstone of this compound's photoactivity, leading to a profound structural and electronic rearrangement of the molecule.
The generated carbene can then undergo a variety of intramolecular reactions, with the most prominent pathway being a Wolff rearrangement. In this rearrangement, the carbene intermediate rearranges to form a ketene. This transformation is a well-established reaction for α-diazocarbonyl compounds and is crucial for the change in the Ca²⁺ binding properties of this compound. The formation of the ketene intermediate has been supported by spectroscopic studies that detect its characteristic vibrational frequencies.
The highly electrophilic ketene intermediate is subsequently attacked by an intramolecular nucleophile, in this case, a carboxylate group present in the chelating portion of the this compound molecule. This intramolecular cyclization results in the formation of a new heterocyclic ring system. This structural modification is directly responsible for the significant increase in the Ca²⁺ binding affinity of this compound. Before photolysis, this compound is a relatively weak Ca²⁺ chelator, but the photochemically induced rearrangement locks the chelating arms into a conformation that is highly favorable for coordinating with Ca²⁺ ions.
Photoexcitation and Nitrogen Extrusion: this compound absorbs a photon, leading to an excited state that rapidly eliminates a molecule of dinitrogen (N₂), forming a transient carbene intermediate.
Wolff Rearrangement: The carbene intermediate undergoes a 1,2-rearrangement to form a more stable ketene intermediate.
Intramolecular Cyclization: The ketene is trapped by a proximate carboxylate group within the same molecule, leading to the formation of the final photoproduct with high Ca²⁺ affinity.
The efficiency of this transformation is reflected in the quantum yield of the photoreaction, which quantifies the number of molecules undergoing the transformation per photon absorbed. While specific quantum yield data for this compound is not extensively reported in readily available literature, studies on similar α-diazocarbonyl compounds suggest that the Wolff rearrangement is often a highly efficient process.
Research Findings on this compound Transformation
Detailed research has focused on characterizing the photochemical properties and the resulting change in Ca²⁺ affinity of this compound. Laser flash photolysis studies have been instrumental in tracking the transient intermediates and determining the kinetics of the photoreaction.
| Parameter | Value Before Photolysis | Value After Photolysis | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~2.2 µM | ~73 nM | researchgate.net |
| Maximum Absorption Wavelength (λmax) | ~360 nm | Similar to BAPTA | researchgate.net |
The significant decrease in the Ca²⁺ dissociation constant (Kd) from the micromolar to the nanomolar range upon photolysis underscores the dramatic increase in Ca²⁺ binding affinity. This change is the basis for its utility as a tool to rapidly decrease intracellular Ca²⁺ concentrations in biological experiments. The absorption spectrum of the photoproduct is noted to be similar to that of the well-known Ca²⁺ indicator BAPTA, which provides further evidence for the formation of a similar tetracarboxylate chelating structure.
Computational studies, employing density functional theory (DFT), have been used to model the reaction pathway and calculate the activation energies for the nitrogen release and subsequent rearrangement. These studies support the proposed mechanism involving a carbene intermediate followed by a Wolff rearrangement as the most energetically favorable pathway. The calculations also provide insights into the electronic structure of the intermediates and the transition states connecting them.
Computational and Theoretical Investigations of Diazo 2
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure of molecules. These calculations can provide insights into parameters like molecular orbitals (e.g., HOMO and LUMO energies), charge distribution, and electrostatic potential, which are crucial for understanding chemical reactivity ekb.egchemrxiv.orgrsc.org. Reactivity descriptors derived from quantum chemical calculations can help predict how a molecule might interact with other species or undergo transformations ekb.egchemrxiv.orgrsc.org. For diazo compounds in general, DFT has been employed to study the relationship between chemical features and the activation energy for nitrogen gas release, a key step in many diazo reactions researchgate.netresearchgate.netnih.gov. Descriptors such as partial charges on the carbene carbon and terminal nitrogen have been found to correlate with the energy barrier for N2 dissociation researchgate.netresearchgate.netnih.gov. Frontier molecular orbitals also play a significant role in determining molecular reactivity ekb.egrsc.org. While these methods are applicable to diazo-2, specific detailed findings from quantum chemical calculations focusing on the electronic structure and reactivity descriptors of this compound (CID 122275) were not found in the surveyed literature.
Molecular Dynamics Simulations to Model this compound in Diverse Environments
Molecular dynamics (MD) simulations are computational techniques used to model the physical movements of atoms and molecules over time. This allows for the investigation of a compound's behavior in various environments, such as in solution, at interfaces, or in complex biological systems researchgate.netmdpi.comnih.govarxiv.org. MD simulations can provide information on conformational changes, interactions with solvent molecules or other biomolecules, and diffusion properties. These simulations can be particularly useful for understanding how a molecule behaves in conditions that mimic experimental settings. Studies have utilized MD simulations to investigate the behavior of diazo or azo compounds in different contexts, such as the adsorption of azo dyes on surfaces or the dynamics of peptides labeled with a diazo-containing fluorophore mdpi.com. MD simulations have also been applied to study reactions involving diazo compounds in specific environments like micellar media ekb.eg. However, specific detailed findings from molecular dynamics simulations modeling this compound (CID 122275) in diverse environments were not found in the surveyed literature.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling aim to establish mathematical relationships between the structural properties of compounds and their biological activities or physicochemical properties libretexts.orgucsd.edumuni.cz. These models can be used to predict the properties of new or untested compounds based on their molecular structures, potentially reducing the need for extensive experimental testing. QSAR and QSPR studies typically involve calculating a range of molecular descriptors and then using statistical methods to build predictive models. While QSAR studies have been conducted on various series of compounds, including some containing diazo or related functional groups like diazocoumarin derivatives for their anti-HIV-1 activity, specific detailed QSAR or QSPR modeling studies focusing on this compound (CID 122275) or its direct analogs were not found in the surveyed literature libretexts.orgucsd.edu.
Prediction of Reaction Mechanisms, Transition States, and Kinetic Parameters
Computational methods are invaluable for investigating reaction mechanisms, identifying transition states, and calculating kinetic parameters such as activation energies and reaction rates wikipedia.orgescholarship.orgnih.govnih.gov. Quantum chemical calculations can be used to map out the potential energy surface of a reaction, locate transition states (the highest energy points along the reaction pathway), and determine the energy barriers that must be overcome for the reaction to occur wikipedia.orgescholarship.orgnih.govnih.gov. This provides detailed insights into how and why a reaction proceeds via a particular pathway. Studies have computationally explored reaction mechanisms involving diazo compounds, such as their thermal decomposition or participation in various chemical transformations, including the prediction of transition states and associated energy barriers nih.govescholarship.orgrsc.org. The kinetics of nitrogen release from diazo compounds, a fundamental reaction step, has also been investigated computationally researchgate.netresearchgate.netnih.gov. However, specific detailed findings regarding the prediction of reaction mechanisms, transition states, or kinetic parameters for reactions involving this compound (CID 122275) were not found in the surveyed literature.
Machine Learning Applications in this compound Reactivity Prediction
Machine learning (ML) techniques are increasingly being integrated with computational chemistry to predict molecular properties and reactivity researchgate.net. ML models can be trained on datasets of calculated or experimental data to learn complex relationships between molecular structure and reactivity, enabling rapid predictions for new compounds. For diazo compounds, combined ML-DFT approaches have been used to investigate the relationship between chemical features and the activation energy for N2 elimination researchgate.netnih.gov. ML models have shown promise in predicting reaction outcomes and properties like activation energies. While machine learning is a powerful tool applicable to the study of diazo compounds and their reactivity, specific detailed applications of machine learning for reactivity prediction specifically for this compound (CID 122275) were not found in the surveyed literature.
Molecular and Cellular Mechanistic Insights into Diazo 2 Actions Excluding Clinical Human Trials
Elucidation of Specific Molecular Targets and Binding Sites (In Vitro and Cellular Models)
Diazo compounds are versatile reagents in chemical biology, recognized for their ability to covalently modify a range of biomolecules. nih.govacs.org Their primary molecular targets within biological systems are proteins, where they interact with specific amino acid residues. nih.gov The binding is typically covalent, resulting from the high reactivity of the diazo group, which can be tuned for specific applications. nih.govnih.gov
In vitro and cellular studies have identified several key targets:
Carboxylic Acids (Aspartate and Glutamate): The most well-documented action of stabilized diazo compounds is the O-alkylation of carboxylic acid side chains found on aspartic and glutamic acid residues. nih.gov This reaction proceeds via an acid-catalyzed mechanism to form an ester bond, a modification that is often bioreversible. nih.govrsc.org This targeted esterification has been demonstrated on numerous proteins, including Ribonuclease A, Cytochrome c, and Green Fluorescent Protein (GFP). nih.govresearchgate.net Mass spectrometry analysis of modified Ribonuclease A identified specific residues, such as Asp14, Glu49, Glu111, and Asp121, as binding sites. researchgate.net
Enzyme Active Sites: Diazo compounds can act as potent enzyme inhibitors by binding to critical residues within the active site. An α-diazoketone was shown to label a single residue in the active site of the acid protease pepsin, leading to almost complete inhibition of its enzymatic activity. nih.gov
Cysteine Residues: The thiol group of cysteine is another target for modification. researchgate.net Specific diazo reagents have been developed to react with cysteine residues through a thiol-Michael addition reaction, allowing for the precise installation of diazo tags on proteins like ubiquitin, annexin (B1180172) V, and albumin variants. acs.org
Lysine (B10760008) Residues: The ε-amino groups of lysine residues can also be targeted for modification by specific diazo reagents, such as those based on N-hydroxysuccinimide (NHS) esters. nih.govacs.org This has been demonstrated on proteins like lysozyme. nih.govacs.org
Aromatic Amino Acids: In the presence of transition metal catalysts like rhodium, diazo compounds can generate reactive metallocarbenes that are capable of alkylating aromatic amino acid side chains, including the phenyl group of phenylalanine, the imidazolyl group of histidine, and the guanidinium (B1211019) group of arginine. nih.gov
The table below summarizes key molecular targets of diazo compounds identified in in vitro and cellular models.
| Molecular Target | Binding Site/Residue | Type of Interaction | Example Protein(s) | Reference(s) |
|---|---|---|---|---|
| Protein Carboxyl Groups | Aspartic Acid, Glutamic Acid | Covalent (Esterification) | Ribonuclease A, Pepsin, Cytochrome c, GFP | nih.govnih.govresearchgate.net |
| Protein Thiol Groups | Cysteine | Covalent (Thioether linkage) | Ubiquitin, Annexin V, Albumin | acs.org |
| Protein Amino Groups | Lysine | Covalent (Amide linkage) | Lysozyme, Bovine Serum Albumin | nih.govacs.org |
| Protein Aromatic Groups | Phenylalanine, Histidine, Arginine | Covalent (Alkylation) | E3 Peptide | nih.gov |
Analysis of Cellular Uptake, Intracellular Trafficking, and Efflux Mechanisms
The ability of diazo compounds to enter cells is crucial for their biological activity. Research has focused on designing "stabilized" diazo compounds that can withstand physiological conditions and traverse the cell membrane. nih.govacs.org
Mechanisms of cellular uptake are dependent on the specific structure of the diazo compound. For instance, the diazo sugar derivative Ac4ManDiaz, which has acetyl groups to increase lipophilicity, is thought to be taken up by mammalian cells through a combination of passive diffusion across the plasma membrane and endocytosis. acs.orgnih.gov Similarly, modifying proteins with α-aryl-α-diazoacetamides makes the protein surface more cationic and hydrophobic, which facilitates their delivery into the cytosol. nih.gov
Once inside the cell, the trafficking of these compounds is critical. Ac4ManDiaz, after uptake, is processed by the cell's metabolic machinery and transported to the cell surface, where it is incorporated into the glycocalyx. acs.orgnih.gov However, the intracellular environment can also be a barrier; the low pH of endosomes can lead to the C-protonation and subsequent hydrolysis of the diazo group, effectively degrading the compound. acs.orgnih.gov The movement of molecules within the cell can occur through random Brownian motion or via active transport along cytoskeletal structures like microtubules. nih.govresearchgate.net It has been shown that for some delivery systems, avoiding active transport and subsequent lysosomal degradation is key for efficacy. researchgate.net
The efflux of diazo compounds, or the mechanisms by which cells might expel them, has not been extensively studied and remains an area for future investigation.
Modulatory Effects on Signal Transduction Pathways and Enzyme Kinetics (In Vitro Systems)
Diazo compounds can significantly modulate the function of key biological molecules, thereby impacting cellular pathways. Their most direct effect is on enzyme kinetics. As noted previously, the covalent modification of an active-site residue in pepsin by an α-diazoketone resulted in near-complete enzyme inhibition, demonstrating a powerful ability to alter catalytic rates. nih.gov
The reactivity of diazo compounds themselves is governed by kinetics. The release of nitrogen gas (N2) to form a carbene intermediate is an irreversible step, and the activation energy for this process can be precisely controlled by the compound's chemical structure. acs.orgnih.gov This tunable reactivity is a key feature, allowing for the design of compounds that react under specific conditions. nih.gov Similarly, the kinetics of 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes, a cornerstone of "click chemistry," can be modulated over a 1000-fold range, far exceeding the tunability of analogous azide (B81097) compounds. nih.gov This controlled reactivity is critical for their use as specific probes in complex biological systems. nih.gov
While direct studies on the modulation of entire signal transduction pathways are limited, the ability of diazo compounds to inhibit specific enzymes implies a significant, albeit indirect, modulatory role. nih.govyoutube.comyoutube.com By altering the activity of a single kinase, protease, or other enzyme, a diazo compound can influence the downstream cascade of events that constitute a signaling pathway. The use of proteomic techniques offers a powerful method to map these downstream effects on a system-wide level.
Investigation of Cellular Responses and Phenotypic Changes Induced by Diazo-2 (Cellular and Pre-Clinical Animal Models)
The interaction of diazo compounds with cellular targets leads to a variety of observable cellular responses and phenotypic changes. These effects have been primarily documented in cellular models.
Naturally occurring diazo compounds often exhibit potent biological activity. For example, the glutamine antagonists Azaserine and 6-diazo-5-oxo-L-norleucine (DON) inhibit amidotransferases, which are crucial for the biosynthesis of purines and pyrimidines. nih.gov This inhibition leads to antibiotic and anti-tumor effects. nih.gov The diazo-containing natural product (−)-lomaiviticin A has been shown to be more effective in cell lines with deficient DNA-repair pathways, suggesting it induces DNA damage. nih.gov
Synthetic diazo compounds have been engineered to induce specific cellular outcomes. In one notable example, the protein Cytochrome c was modified with a diazo reagent to enhance its cellular uptake. nih.gov Once delivered into the cytosol of live mammalian cells, the functional Cytochrome c initiated the apoptotic cascade, leading to programmed cell death. nih.gov Another significant phenotypic modification is the ability to label the surface of living cells. The diazo sugar Ac4ManDiaz is metabolized by several mammalian cell lines and displayed on the cell-surface glycocalyx, allowing for fluorescent labeling and imaging. acs.orgnih.gov
The table below summarizes notable cellular responses induced by various diazo compounds.
| Diazo Compound Type | Cellular Response/Phenotypic Change | Mechanism of Action | Cellular Model(s) | Reference(s) |
|---|---|---|---|---|
| 6-diazo-5-oxo-L-norleucine (DON) | Inhibition of tumor cell growth | Inhibition of amidotransferases in nucleotide biosynthesis | Various carcinoma and lymphoma cells | nih.gov |
| (-)-lomaiviticin A | Increased sensitivity in DNA-repair deficient cells | Induction of DNA damage | Isogenic cell lines | nih.gov |
| Diazo-modified Cytochrome c | Induction of apoptosis | Delivery of functional Cytochrome c to the cytosol | Live mammalian cells | nih.gov |
| Ac4ManDiaz (diazo sugar) | Cell surface labeling | Metabolic incorporation into the glycocalyx | CHO K1 and other mammalian cell lines | acs.orgnih.gov |
Currently, there is a lack of published research on the effects of these specific synthetic diazo compounds in pre-clinical animal models. This represents an important next step in evaluating their broader physiological impact.
Genetic and Proteomic Profiling of Biological Systems Perturbed by this compound
Modern systems biology approaches, such as genetic and proteomic profiling, are essential for understanding the global impact of a chemical perturbation on a biological system.
In the field of genetics, genome mining has been successfully employed to identify the biosynthetic gene clusters (BGCs) in bacteria like Streptomyces that are responsible for the natural production of diazo-containing compounds. nih.gov This provides insight into the enzymatic machinery nature has evolved to handle this unique functional group. nih.gov While not diazo compounds, related azo dyes have been shown in cross-sectional studies to potentially cause DNA abnormalities and alter the expression of genes such as Cytokeratin 19 in exposed cells. researchgate.net
Proteomics provides a direct readout of cellular state changes in response to a stimulus. Diazo compounds themselves are used as powerful tools for proteomic analysis. For example, diazo-based chemical probes have been designed to specifically label cysteine residues within the entire proteome of a cell lysate. acs.org Following this labeling, mass spectrometry can be used to identify the modified proteins, providing a snapshot of accessible and reactive cysteines across the proteome. acs.org This "activity-based protein profiling" approach is invaluable for identifying the potential targets of a drug or probe. While comprehensive proteomic studies profiling the cellular response to diazo compound exposure are not yet widely published, these tool-building studies establish the methodology for future investigations into their system-wide effects.
Investigation of this compound Induced Post-Translational Modifications
A primary application of diazo compounds in chemical biology is the precise, chemically-induced post-translational modification (PTM) of proteins. nih.govacs.org Unlike enzyme-catalyzed PTMs, these modifications allow for the installation of functionalities not found in nature.
The most prominent induced PTM is the esterification of protein carboxyl groups on aspartate and glutamate (B1630785) residues. nih.gov This reaction is highly chemoselective for carboxylic acids in an aqueous environment. rsc.orgraineslab.com A key feature of this modification is its designed bioreversibility . The ester linkages created by the diazo compound can be cleaved by endogenous esterase enzymes present in the cytosol of human cells, restoring the protein to its native, unmodified state. rsc.orgresearchgate.netraineslab.comraineslab.com This "traceless" modification allows for transiently altering a protein's properties—for example, to enable cell entry—without permanently compromising its function. nih.govraineslab.com
Other induced PTMs include:
Site-specific labeling: Diazo groups can be installed onto specific amino acids, such as cysteine or lysine, as chemical handles. acs.org These installed diazo groups can then undergo subsequent, highly specific reactions like 1,3-dipolar cycloadditions with strained alkynes, allowing for the attachment of fluorophores, biotin (B1667282) tags, or other probes. acs.orgresearchgate.net
Alkylation: Using metal catalysts, diazo compounds can be converted to reactive carbenes that alkylate a variety of amino acid side chains, a PTM not typically observed in biology. nih.govresearchgate.net
These chemically-induced PTMs provide powerful methods for studying protein function, enabling protein delivery, and creating novel bioconjugates. nih.govacs.org
Advanced Applications of Diazo 2 in Chemical Biology and Materials Science
Applications in Live-Cell Imaging and Fluorescent Labeling
Live-cell imaging allows for the real-time visualization of biological processes within living cells acs.orgresearchgate.netnih.gov. Fluorescent labeling is a key technique in live-cell imaging, where molecules of interest are tagged with fluorescent dyes researchgate.net. Diazo compounds have found applications in live-cell imaging, particularly in the design of photoactivatable fluorescent probes researchgate.netacs.org. These probes are initially non-fluorescent or weakly fluorescent, and their fluorescence is significantly enhanced upon photoactivation of the diazo group, allowing for spatially and temporally controlled labeling and imaging within live cells researchgate.net.
A specific and notable application of Diazo-2 (CID 122275) in live-cell imaging is its use as a caged calcium (Ca²⁺) buffer nih.govthermofisher.com. This compound is a relatively weak chelator of Ca²⁺ in its native state. However, upon flash photolysis with UV light (around 360 nm), this compound undergoes a transformation, yielding a photolysis product with a significantly higher affinity for Ca²⁺ thermofisher.com. This property allows researchers to rapidly decrease the concentration of free intracellular Ca²⁺ upon photoactivation, providing a tool to study Ca²⁺-dependent cellular processes in real-time within living cells nih.govthermofisher.com.
The change in Ca²⁺ affinity upon photolysis is a key feature of this compound as a caged Ca²⁺ buffer. Before photolysis, the dissociation constant (Kd) for Ca²⁺ is 2.2 µM, while after UV photolysis, the photolysis product exhibits a much higher affinity with a Kd of 73 nM thermofisher.com. This significant shift in affinity enables the rapid buffering of intracellular Ca²⁺ upon light activation.
Role in Drug Discovery Research (Non-Clinical Stages: e.g., Target Identification, Lead Optimization in Pre-clinical Models)
Diazo compounds are valuable synthetic intermediates in drug discovery research, particularly in the non-clinical stages involving target identification and lead optimization unimi.itpageplace.deresearchgate.netbloomtechz.comslideshare.netpubrica.com. As discussed in Section 6.2, diazo-containing probes can be utilized for target identification by photoaffinity labeling, helping to elucidate the molecular targets of potential drug candidates researchgate.net.
In lead optimization, the process of improving the potency, selectivity, and pharmacokinetic properties of a lead compound, diazo chemistry offers versatile synthetic routes to generate diverse analogs researchgate.netbloomtechz.comresearchgate.net. Reactions involving diazo compounds, such as cyclopropanation, homologation, and carbene insertion reactions, can be employed to modify lead structures and explore structure-activity relationships (SAR) researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, the Seyferth-Gilbert and Ohira-Bestmann homologations, which utilize diazo-containing reagents, are valuable for converting aldehydes to alkynes, a transformation that can introduce chemical handles for further modifications or serve as a bioisostere in lead optimization efforts researchgate.netwikipedia.org.
While this compound (CID 122275) itself might not be directly used as a drug candidate due to its structure, its core diazoacetyl moiety and other functional groups could potentially be incorporated into the synthesis of novel compounds with therapeutic potential. The ability of diazo compounds to participate in various catalytic reactions makes them useful building blocks in the synthesis of complex molecular architectures relevant to drug discovery researchgate.netresearchgate.netresearchgate.net.
Contributions to Polymer Synthesis and Functional Materials
Diazo compounds have made significant contributions to the field of polymer synthesis and the creation of functional materials researchgate.netresearchgate.netresearchgate.netchinesechemsoc.orgacs.orgpku.edu.cngoogle.com.nagoogle.comuni-freiburg.deresearchgate.net. The reactivity of the diazo group, particularly its ability to generate highly reactive carbene intermediates upon thermal, photochemical, or catalytic activation, is central to these applications researchgate.netacs.orggoogle.com.nagoogle.comuni-freiburg.de. Carbenes can undergo various reactions, including insertion into C-H bonds, cycloaddition, and polymerization researchgate.netacs.orggoogle.com.nagoogle.comuni-freiburg.de.
Diazo compounds can be incorporated into monomers or polymers to impart specific properties or enable post-polymerization modifications acs.orgpku.edu.cnuni-freiburg.de. The photo- or thermally-induced generation of carbenes from diazo groups allows for cross-linking of polymer chains or grafting polymers onto surfaces through C-H insertion reactions acs.orggoogle.com.nagoogle.comuni-freiburg.de. This approach has been used to improve the mechanical properties of materials, such as increasing the wet strength of paper by cross-linking diazoester-containing copolymers coated onto the cellulose (B213188) fibers acs.orguni-freiburg.de.
End-Group Functionalization and Post-Polymerization Modification
The diazo group is a valuable handle for end-group functionalization and post-polymerization modification of polymers pku.edu.cnuni-freiburg.de. Polymers synthesized with diazo end-groups or with diazo groups incorporated along the chain can undergo further reactions selectively at these sites.
Post-polymerization modification allows for tuning the properties of a pre-formed polymer by chemically altering its structure pku.edu.cnuni-freiburg.de. Diazo groups can be transformed into various other functional groups through known chemical reactions, enabling the introduction of diverse functionalities onto the polymer backbone or at the chain ends pku.edu.cn. For example, the carbene generated from a diazo group can be used for grafting other molecules or polymers onto the existing chain through insertion reactions google.com.nagoogle.comuni-freiburg.de.
In the context of the diazoester-containing copolymers used for paper wet strength improvement, the diazoester groups are activated after the copolymer is coated onto the paper, leading to cross-linking and attachment to the cellulose fibers acs.orguni-freiburg.de. This is an example of a post-polymerization modification where the diazo groups are utilized to create covalent linkages and enhance the material's properties. The ring-opening polymerization of α-diazo lactones also provides polymers with diazo groups that can be further modified after polymerization pku.edu.cn.
While direct examples of this compound (CID 122275) being used for end-group functionalization or post-polymerization modification were not found, its diazoacetyl moiety makes it a potential candidate for such applications if appropriately incorporated into a polymer structure. The ability to generate a reactive carbene from the diazo group provides a versatile platform for covalent modifications of polymeric materials.
Catalytic Roles of Diazo Compounds in Stereoselective and Chemo-Selective Organic Synthesis
Transition-metal-catalyzed decomposition of diazo compounds is a well-established method for generating carbenes and metal carbenoids, reactive intermediates capable of undergoing various transformations, including insertion reactions (C-H, O-H, Si-H, N-H, S-H bonds), cyclopropanation, Wolff rearrangement, and ylide formation followed by subsequent rearrangements nih.govchemspider.com. These reactions are crucial for the efficient construction of complex molecular structures, including biological and natural products nih.gov.
Specific diazo compounds have been explored for their catalytic applications in achieving stereoselective and chemo-selective outcomes. For instance, the transition-metal-catalyzed intramolecular C-H insertion reactions of diazo amides provide an important route to synthesize nitrogen-containing heterocycles with the formation of new carbon-carbon bonds nih.gov. The reactivity of diazoamides has been studied, yielding various cyclic products such as β-lactams, γ-lactams, and indolin-2-ones nih.gov.
Dirhodium(ii) catalysis has been effectively employed in the decomposition of diazo compounds to form electrophilic metal carbenes nih.gov. These carbenes can then react with nucleophiles, such as cyclic ethers, to generate metal-bound oxonium ylides nih.gov. This reactivity has been leveraged in the synthesis of polyether macrocycles through a multicomponent condensation reaction of methyl α-diazo-β-ketoester (referred to as diazo 2 in this context) with cyclic ethers under dirhodium(ii) catalysis nih.govchem960.com. This transformation can occur at high concentrations of the diazo reagent and under non-templated conditions, offering an advantage over conventional macrocycle synthesis methods nih.gov. Different rhodium catalysts, including Rh₂(OAc)₄, Rh₂(S-TCPTTL)₄, and Rh₂(S-PTTL)₄, have been investigated for their activity in the decomposition of diazo 2, with Rh₂(S-PTTL)₄ showing higher activity nih.gov.
Catalytic enantioselective intermolecular cycloadditions of carbonyl ylides derived from diazo compounds have also been reported chem960.com. Using chiral rhodium catalysts, 2-diazo-3,6-diketoesters can react with alkene dipolarophiles to form cycloadducts with high enantioselectivity chem960.com. This process likely involves the formation of a catalyst-complexed carbonyl ylide intermediate from the diazo compound, followed by intermolecular cycloaddition with the alkene chem960.com.
Chemoselectivity in reactions involving diazo compounds can be achieved, even in molecules containing multiple reactive functional groups. For example, the chemoselective reaction of different diazo moieties within the same molecule under rhodium(II) catalysis has been demonstrated, allowing for selective transformations such as cyclopropanation or XH-insertion of one diazo group while leaving another intact for subsequent reactions nih.gov. The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity of these transformations chem960.com. Inorganic solids, such as zeolite Kβ, have shown pronounced effects on product distribution in the cyclization of certain diazo compounds, effectively directing the synthesis towards specific products like indolinones chem960.com.
Sensing and Detection Platforms Utilizing Diazo Compound Reactivity
The reactivity of diazo compounds has also been harnessed in the development of sensing and detection platforms. One notable application involves the use of 1-diazo-2-naphthol-4-sulfonic acid (DAS) in paper-based analytical devices (PADs) for the quantitative detection of leukocyte esterase (LE) ucc.ie.
In this sensing platform, referred to as an LE-PAD, a coating containing a mixture of 3-(N-tosyl-L-alaninyloxy)-5-phenylpyrrole (PE) and DAS is deposited onto a silver conducting film ucc.ie. When a sample containing LE (such as urine) is introduced, LE reacts with PE and DAS ucc.ie. This reaction produces an azo compound, which is a non-conductive material ucc.ie. The formation of this azo dye onto the silver film leads to a change in the film's resistivity ucc.ie. This change in resistivity can be measured, providing a quantitative determination of the LE concentration in the sample ucc.ie.
This type of paper-based device offers a point-of-care quantitative test format ucc.ie. Studies have shown that the change in resistivity measured by the LE-PAD increases linearly with increasing LE concentration within a specific range ucc.ie. The performance of the LE-PAD for UTI diagnosis has been evaluated, demonstrating promising sensitivity and specificity compared to traditional urine dipsticks ucc.ie.
| Analyte | Diazo Compound Used | Platform Type | Detection Mechanism | Key Performance Metric (for LE Detection) |
| Leukocyte Esterase | 1-Diazo-2-naphthol-4-sulfonic acid (DAS) | Paper-Based Analytical Device | Formation of non-conductive azo dye causing resistivity change | Linear range: 2.0 to 8.0 (×5.1 U mg⁻¹ mL⁻¹) ucc.ie |
Beyond this specific example, the broader reactivity of diazo compounds and related diazotizing reagents suggests potential for their use in other sensing applications, such as the detection of specific gases nih.gov. The tunable reactivity of diazo groups makes them potentially valuable reagents in chemical biology, including their exploration as chemical probes chemspider.comnih.gov.
Advanced Analytical and Bioanalytical Methodologies for Diazo 2 Characterization and Quantification
High-Resolution Mass Spectrometry and Advanced Chromatographic Techniques for Trace Analysis in Complex Matrices
High-Resolution Mass Spectrometry (HRMS) coupled with advanced chromatographic techniques is crucial for the trace analysis of diazo-2 in complex matrices. These methods offer high sensitivity and selectivity, enabling the detection and identification of this compound even at low concentrations and in the presence of interfering substances.
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS), are widely used for the separation of diazo compounds and their derivatives from complex mixtures. researchgate.net LC-MS/MS has been reported for the determination of various diazo compounds and their degradation products. researchgate.net HRMS provides accurate mass measurements, which are essential for confirming the elemental composition of this compound and its metabolites or reaction products. nih.govdicp.ac.cnuit.norsc.org The combination of these techniques allows for comprehensive analysis, including the identification of intermediates and degradation pathways in studies involving diazo compounds. researchgate.net
Examples of HRMS data for related diazo compounds highlight the precision of this technique in determining molecular formulas:
| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| 2-Diazo-2-(N-methyl-N-phenylsulfamoyl)-N,N-diphenylacetamide | 407.1172 | 407.1174 | nih.gov |
| 2-(Bis(methylthio)methylene)-1-cyclopropylbutane-1,3-dione | 231.0513 | 231.0513 | dicp.ac.cn |
| Ethane-1,2-diyl bis(2-diazo-2-phenylacetate) | 410.1226 [M] | 410.1234 [M] | uva.nl |
These examples, while not specifically for this compound, illustrate the capability of HRMS in accurately characterizing diazo compounds.
Application of Advanced NMR and X-ray Crystallography for Detailed Structural Elucidation in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful techniques for the detailed structural elucidation of this compound, particularly in mechanistic studies.
NMR spectroscopy provides detailed information about the local chemical environment of atoms within the this compound molecule, allowing for the confirmation of its structure and the identification of structural changes during reactions. nih.govdicp.ac.cnuit.norsc.orguva.nlresearchgate.netualberta.cacore.ac.ukresearchgate.netrsc.orgorgsyn.org Various NMR techniques, including ¹H NMR and ¹³C NMR, are routinely used for the characterization of diazo compounds and their reaction products. nih.govdicp.ac.cnuit.norsc.orguva.nlresearchgate.netrsc.orgorgsyn.org
X-ray crystallography provides a three-dimensional structure of crystalline compounds at atomic resolution. researchgate.netresearchgate.netresearchgate.netmdpi.com This technique is invaluable for unequivocally confirming the solid-state structure of this compound or its complexes and intermediates formed during reactions. researchgate.netresearchgate.netresearchgate.netmdpi.com For instance, X-ray crystallography has been used to confirm the structure of diazo compounds and intermediates in various chemical transformations. researchgate.netresearchgate.netresearchgate.netmdpi.comacs.orguio.no
While specific detailed NMR and X-ray crystallographic data for this compound were not extensively found in the provided snippets, these techniques are fundamental in the structural characterization of diazo compounds in general research. Studies on related diazo compounds demonstrate the application of these methods for structural confirmation and mechanistic insights. researchgate.netresearchgate.netresearchgate.netmdpi.comacs.org
Development of Biosensors and Electrochemical Detection Methods for this compound in Research Samples
The development of biosensors and electrochemical detection methods offers promising avenues for the sensitive and selective detection and quantification of this compound in research samples. These methods can be designed for specific analytes and offer advantages such as portability, cost-effectiveness, and rapid analysis.
Electrochemical methods, including those utilizing modified electrodes, have been explored for the detection of various chemical species, including some diazo compounds. mdpi.comorcid.orgpsu.ac.thnih.govdntb.gov.ua For example, electrochemical paper-based analytical devices have been developed for the detection of biomarkers. nih.gov While direct examples of biosensors or electrochemical methods specifically for this compound were not prominently featured, the principles applied in the detection of other diazo compounds and related molecules suggest the potential for developing similar methods for this compound. Research on electrochemical detection often involves modifying electrodes with materials like carbon nanotubes or nanoparticles to enhance sensitivity and selectivity. mdpi.comorcid.orgpsu.ac.thdntb.gov.ua
The application of 1-diazo-2-naphthol-4-sulfonic acid in electrochemical detection of metal ions illustrates the use of diazo compounds in electrochemical sensing platforms. mdpi.comorcid.orgpsu.ac.thdntb.gov.ua This indicates the potential for designing electrochemical sensors that could interact with or detect this compound based on its specific chemical properties.
Imaging Techniques for Visualizing this compound Distribution in Cellular and Tissue Models (Non-Clinical)
Imaging techniques are essential for visualizing the distribution and localization of this compound within cellular and tissue models in non-clinical research. These methods provide spatial information about the compound's presence and behavior in biological environments.
This compound is known as a photoactivatable calcium scavenger and has been used in live-cell imaging studies. thermofisher.comnih.gov Specifically, this compound-acetoxymethyl ester (this compound-AM), a cell-permeable form, has been utilized in live-cell confocal imaging to study calcium signaling. nih.gov Flash photolysis of this compound-AM allows for the rapid chelation of intracellular calcium in specific regions of interest, such as centrosomes or cytoplasm, enabling the investigation of the role of calcium in cellular processes like mitosis. nih.gov
Techniques such as confocal microscopy and two-photon imaging are suitable for visualizing fluorescent probes and indicators within cells and tissues. nih.govmarkfricker.org While this compound itself may not be directly fluorescent, its use as a tool to manipulate calcium levels, which can then be monitored using fluorescent calcium indicators (e.g., GCaMP6s), allows for indirect visualization of its effect and presumed localization. nih.gov The ability to photoactivate this compound with light (e.g., 360 nm or 405 nm laser light) in specific areas allows for spatiotemporal control over calcium chelation, and the subsequent changes in calcium indicator fluorescence can be imaged to infer the activity and distribution of the active form of this compound. thermofisher.comnih.gov
In-situ Spectroscopic Monitoring of this compound Reactions (e.g., IR, UV-Vis)
In-situ spectroscopic techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are valuable for monitoring this compound reactions in real-time. These methods provide insights into reaction kinetics, the formation and disappearance of intermediates, and the identification of reaction products without the need for sampling and off-line analysis.
UV-Vis spectroscopy can be used to monitor reactions involving diazo compounds by tracking changes in their characteristic absorption bands. researchgate.netresearchgate.netwgtn.ac.nz Diazo compounds typically exhibit absorption bands in the UV and visible regions of the spectrum. wgtn.ac.nz Changes in the intensity or position of these bands can indicate the progress of a reaction or the formation of new species. researchgate.netresearchgate.netwgtn.ac.nz
IR spectroscopy is particularly useful for identifying functional groups and monitoring changes in chemical bonds during a reaction. nih.govresearchgate.netualberta.cacore.ac.ukresearchgate.netacs.orgcardiff.ac.uk The diazo group itself has a characteristic stretching frequency in the IR spectrum, typically around 2000-2150 cm⁻¹. nih.gov Monitoring the changes in this band can provide direct information about the consumption of the diazo compound during a reaction. nih.govacs.org IR spectroscopy has been successfully employed to monitor the formation of intermediates, such as ketenes, generated from diazo compounds. researchgate.netacs.orgacs.orgresearchgate.net
In-situ IR spectroscopy allows for continuous monitoring of reactions, providing kinetic data and helping to elucidate reaction mechanisms. researchgate.netacs.orgcardiff.ac.uk For example, in the carbonylation of diazo compounds, IR spectroscopy has been used to confirm the formation of ketene (B1206846) intermediates and monitor their subsequent transformation. researchgate.netacs.org
Emerging Challenges, Limitations, and Future Trajectories for Diazo 2 Research
Methodological Hurdles in Deconvoluting Complex Biological and Chemical Interactions of Diazo-2
Deconvoluting the interactions of stabilized diazo compounds like this compound within complex biological and chemical systems presents significant methodological hurdles. The inherent reactivity of the diazo group, even in stabilized forms, can lead to reactions with various nucleophiles and insertion into C-H or X-H bonds (where X is a heteroatom like O, N, or S) nih.govraineslab.comnih.govrsc.org. While this reactivity is the basis of their utility, it also means they can potentially interact with multiple components in a complex mixture, making it difficult to pinpoint specific targets or reaction pathways.
Identifying and characterizing the diverse products formed from reactions between this compound and biological molecules (such as proteins, nucleic acids, or metabolites) in situ requires sophisticated analytical techniques. Mass spectrometry-based methods are crucial for detecting and identifying modified biomolecules, but distinguishing between specific, targeted interactions and non-specific, off-target reactions remains a challenge biorxiv.orgnih.gov. Furthermore, the transient nature of some intermediates formed upon activation of the diazo group (e.g., carbenes or metallocarbenes) adds another layer of complexity to mechanistic studies nih.govrsc.orgmdpi.com. Understanding the precise chemical environment and the influence of factors like pH, temperature, and the presence of potential catalysts (even adventitious metal ions) on this compound's reactivity is essential but experimentally demanding in complex matrices.
Strategies to Enhance Specificity and Mitigate Off-Target Reactivity in Research Applications
Enhancing the specificity of diazo compounds and mitigating undesired off-target reactivity are critical for their successful application as chemical probes and reagents in research. One strategy involves the rational design of the diazo scaffold itself, incorporating features that can direct reactivity towards specific functional groups or biological targets nih.govresearchgate.netresearchgate.net. This can include tuning the electronic properties of the diazo group through substituents or linking the diazo moiety to targeting ligands that can bind to a protein or other biomolecule of interest, thereby increasing local concentration and favoring reaction at or near the binding site acs.orgnsf.gov.
Catalysis plays a significant role in controlling the reactivity and selectivity of diazo compounds. Transition metal catalysts, such as rhodium or copper complexes, are commonly used to generate reactive carbenoid intermediates rsc.orgmdpi.com. Judicious selection of the catalyst and reaction conditions can influence which functional groups are targeted (e.g., selective insertion into O-H vs. C-H bonds or cycloaddition reactions) nih.govrsc.org. Developing catalysts that exhibit high chemo-, regio-, and stereoselectivity in complex biological environments under mild conditions is an ongoing area of research mdpi.com. Additionally, exploring photoactivation at specific wavelengths can offer temporal and spatial control over carbene generation, potentially limiting off-target reactions by generating the reactive species only when and where needed nih.govnih.gov.
Rational Design of Next-Generation this compound Scaffolds with Tunable Reactivity and Properties
The rational design of next-generation diazo scaffolds, building upon the structural features of compounds like this compound, is key to expanding their utility. Future designs aim for tunable reactivity, allowing researchers to control the rate and type of reaction (e.g., insertion, cycloaddition) depending on the desired application nih.govraineslab.com. This involves systematically modifying the electronic and steric environment around the diazo group and the linker regions of the molecule.
Incorporating elements that confer additional desirable properties is also a focus. This could include linking the diazo moiety to fluorophores or other tags for imaging and detection, or integrating handles for subsequent bioorthogonal reactions (like click chemistry) to attach probes or biomolecules after the initial reaction with the target nih.govbiorxiv.org. Designing scaffolds with improved solubility and stability in aqueous buffers and physiological conditions is crucial for biological applications researchgate.net. Furthermore, the development of "caged" or activatable diazo compounds that release the reactive species only upon exposure to a specific stimulus (e.g., light, enzyme cleavage, or a change in the local chemical environment) represents a powerful strategy for achieving higher specificity and reducing background reactivity nih.gov. Rational design approaches, potentially aided by computational modeling, are essential for predicting how structural modifications will impact reactivity, stability, and target interactions rsc.orgnih.govresearchgate.net.
Integration of this compound Research with Artificial Intelligence and High-Throughput Screening Technologies
The complexity of studying diazo compound reactivity and interactions, coupled with the need to discover and optimize new scaffolds, makes integration with Artificial Intelligence (AI) and High-Throughput Screening (HTS) technologies a promising future trajectory. HTS can be employed to rapidly screen libraries of diazo compounds or reaction conditions to identify those with desired reactivity profiles or specificity towards particular targets mdpi.comscienceopen.com. This is particularly valuable for exploring the reaction space and identifying unexpected reactivities.
AI and machine learning algorithms can analyze the large datasets generated from HTS and other experiments to identify correlations between chemical structure, reactivity, and biological outcomes mdpi.comacs.orgspringernature.com. This can aid in predicting the reactivity of novel diazo scaffolds, designing synthetic routes, and understanding complex reaction mechanisms. AI can also assist in the rational design process by suggesting modifications to existing scaffolds to achieve desired properties like increased specificity or tunable reactivity mdpi.com. Automated synthesis platforms, guided by AI, could enable the rapid generation and testing of diverse this compound analogs, significantly accelerating the discovery and optimization process springernature.comdrugtargetreview.com.
Development of More Sustainable and Scalable Production Methods for Research-Grade this compound
Developing more sustainable and scalable production methods for research-grade this compound and similar complex diazo compounds is important for ensuring their availability and reducing their environmental impact. Traditional methods for synthesizing diazo compounds can involve hazardous reagents and generate significant waste nih.govnih.gov.
Future efforts are likely to focus on greener chemistry approaches, such as utilizing milder reaction conditions, developing more efficient catalysts, and exploring alternative synthetic routes researchgate.netsnu.edu.in. Flow chemistry techniques offer advantages in handling potentially unstable or hazardous intermediates like diazo compounds by allowing for continuous processing in contained systems with precise control over reaction parameters, which can enhance safety and scalability compared to batch processes nih.govacs.org. Exploring the use of more abundant and less toxic starting materials, as well as minimizing the use of organic solvents or replacing them with more environmentally friendly alternatives, are also key aspects of developing sustainable production methods snu.edu.inresearchgate.net. While the specific synthesis of this compound was not detailed in the search results, the principles of sustainable and scalable production being developed for other complex molecules and diazo compounds are relevant acs.orgresearchgate.netresearchgate.netfrontiersin.org.
Prospects for Translating Fundamental this compound Research into Novel Chemical Probes and Reagents
The fundamental research into the reactivity, specificity, and design of stabilized diazo compounds like this compound holds significant prospects for translation into novel chemical probes and reagents with diverse applications. Their ability to react with various functional groups makes them valuable tools for chemical modification of biomolecules, enabling studies of protein function, interactions, and localization nih.govraineslab.comnih.govresearchgate.netacs.org.
Diazo-based probes can be designed for activity-based protein profiling, allowing researchers to identify active enzymes or other proteins in complex biological samples researchgate.net. They can also be used for photoaffinity labeling to map protein-ligand interactions or protein complexes nih.govnih.gov. Beyond biological research, diazo compounds are valuable in organic synthesis for creating complex molecular architectures through reactions like cyclopropanation, insertion reactions, and cycloadditions mdpi.comresearchgate.net. The continued development of this compound-like scaffolds with enhanced and tunable reactivity, coupled with improved production methods, will likely lead to the creation of a new generation of powerful chemical tools for both fundamental research and potential applications in areas like diagnostics and therapeutics.
Q & A
Q. What is the mechanistic basis of Diazo-2 as a photoactivatable calcium chelator, and how does it differ from other caged compounds like NP-EGTA?
this compound undergoes a photochemical rearrangement upon UV illumination (~360 nm), increasing its Ca²⁺ affinity from a of 2.2 µM to 73 nM . Unlike NP-EGTA, which releases Ca²⁺ upon photolysis, this compound acts as a scavenger, rapidly binding free Ca²⁺ to reduce intracellular concentrations. This makes it ideal for studying Ca²⁺-dependent termination signals, such as in bacterial motility modulation or neuronal-glial communication .
Q. How should researchers select optimal this compound concentrations and illumination parameters for calcium knockdown in cellular models?
Calibration is critical:
- Use dose-response experiments to determine the relationship between UV pulse number and [Ca²⁺] reduction, as shown in hippocampal slice studies (e.g., 1–10 pulses at 360 nm) .
- Validate efficacy via control experiments with Diazo-3, a non-photoactivatable analog, to confirm Ca²⁺-specific effects .
- Adjust concentrations (e.g., 0.3 mM in bacterial electroporation ) based on cell permeability and buffer composition to avoid off-target effects.
Q. What controls are essential when using this compound to ensure specificity in calcium signaling experiments?
- Diazo-3 controls : This non-photoactivatable analog verifies that observed effects are due to Ca²⁺ chelation, not photolysis artifacts .
- Calcium-free baselines : Pre-illumination Ca²⁺ levels should be established using Ca²⁺-sensitive dyes (e.g., Fura-2) or electrodes .
- Compound crossover tests : Check for spectral overlap with other caged compounds (e.g., DM-nitrophen) to avoid unintended cross-activation .
Advanced Research Questions
Q. How can conflicting data on this compound’s tissue-specific efficacy (e.g., ischemic vs. perfused cardiac fibers) be resolved methodologically?
In cardiac studies, this compound caused significant force relaxation in ischemic fibers but minimal effects in perfused fibers . To address such discrepancies:
- Model standardization : Replicate ischemia conditions (e.g., low pH, altered ATP) in vitro to mimic pathological states.
- Parallel Ca²⁺ imaging : Combine force measurements with real-time Ca²⁺ monitoring to decouple mechanical and ionic effects.
- Post-hoc analysis : Apply bi-exponential fitting to force relaxation transients to isolate this compound-specific vs. intrinsic tissue contributions .
Q. What experimental designs mitigate limitations when this compound is used alongside other optogenetic tools?
this compound’s activation spectrum overlaps with DM-nitrophen and NP-EGTA, complicating multi-compartment Ca²⁺ manipulation . Solutions include:
- Spectral separation : Use two-photon uncaging at distinct wavelengths (e.g., 720 nm for this compound vs. 800 nm for NP-EGTA) .
- Temporal staggering : Sequentially activate compounds with timed illumination to avoid interference.
- Compartmentalized delivery : Localize this compound to subcellular regions (e.g., cytosol vs. organelles) using targeted loading protocols.
Q. How can researchers quantify this compound’s calcium buffering capacity in dynamic systems like sperm flagellar bending?
In sperm motility studies, this compound photolysis was paired with high-speed imaging (95 fps) to capture Ca²⁺-dependent flagellar bending . Key steps:
- Kinetic profiling : Measure the delay between UV flash and motility changes to infer Ca²⁺ buffering rates.
- BSA modulation : Adjust BSA concentrations (e.g., 0.3 mg/ml) to control cell adhesion without altering Ca²⁺ dynamics .
- Mutant validation : Use Cris-deficient sperm to isolate this compound’s role from endogenous Ca²⁺ regulators .
Q. What strategies address this compound’s partial efficacy in blocking serum-induced calcium transients?
In cell cycle studies, this compound photolysis inhibited serum-induced Ca²⁺ peaks but not baseline fluctuations . To enhance reliability:
- Pre-illumination loading : Optimize incubation times (e.g., 10–30 min) to ensure sufficient intracellular this compound uptake.
- Multi-flash protocols : Apply sequential UV pulses (e.g., 4 ns flashes over 10 s) to maximize Ca²⁺ scavenging .
- Cross-validation : Confirm results with alternative chelators (e.g., BAPTA-AM) to rule out this compound-specific artifacts.
Methodological Best Practices
- Data interpretation : Use bi-exponential models to differentiate photolysis-driven Ca²⁺ changes from endogenous cellular responses .
- Instrumentation : Pair this compound with EMCCD cameras (e.g., Andor DU-897D) for high-temporal-resolution imaging in motility studies .
- Ethical calibration : Avoid overinterpretation of this compound data in isolation; corroborate with genetic (e.g., CRISPR knockouts) or pharmacological inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
